3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride

Medicinal Chemistry Process Chemistry Chemical Biology

Researchers functionalizing the tropane scaffold lose 20-40% yield during N-demethylation. This N-unsubstituted building block eliminates that step entirely: • Direct sulfonylation, acylation, or alkylation at the free secondary amine - no harsh demethylation required. • 3-Methylthio group provides three accessible oxidation states (thioether, sulfoxide, sulfone) from a single scaffold, enabling systematic pharmacophoric exploration. • Higher lipophilicity vs. 3-hydroxy/3-methoxy analogs expands chemical space for monoamine transporter ligand programs. Supplied as hydrochloride salt, ≥95% purity, for reliable downstream chemistry.

Molecular Formula C8H16ClNS
Molecular Weight 193.74 g/mol
CAS No. 1823328-12-6
Cat. No. B1403657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
CAS1823328-12-6
Molecular FormulaC8H16ClNS
Molecular Weight193.74 g/mol
Structural Identifiers
SMILESCSC1CC2CCC(C1)N2.Cl
InChIInChI=1S/C8H15NS.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H
InChIKeyXWYZJIDXEGLRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride Overview


3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic secondary amine belonging to the 8-azabicyclo[3.2.1]octane (nor-tropane) class. As the hydrochloride salt of 3-methylsulfanyl-8-azabicyclo[3.2.1]octane, it possesses a molecular formula of C₈H₁₆ClNS and a molecular weight of 193.74 g/mol . Unlike the parent tropane alkaloids, it features an unmethylated bridgehead nitrogen, rendering it a versatile intermediate for N-functionalization . The 3-methylthio substituent introduces a sulfur-containing functional group that can serve as a chemical handle via oxidation or participation in non-covalent interactions, making the scaffold synthetically distinct from its oxygenated or thiol-substituted counterparts .

N-Unsubstituted nor-tropane scaffold enables direct N-functionalization without harsh demethylation steps
Clean sulfonylation or acylation in one step
Methylthio group provides a sulfur-based chemical handle for oxidative diversification
Sulfide → sulfoxide → sulfone, expanding pharmacophoric space

Why 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride Is Irreplaceable


Substituting this compound with the widely available 8-azabicyclo[3.2.1]octan-3-ol (nortropine) or 8-methyl-8-azabicyclo[3.2.1]octane (tropane) derivatives is not feasible when the objective is to install a sulfur-based functional group at the 3-position or to leverage the free secondary amine for selective N-derivatization. The methylthio group imparts higher lipophilicity and distinct electronic properties compared to a hydroxyl or methoxy group, directly influencing molecular recognition and downstream biological activity . Moreover, the N-unsubstituted scaffold eliminates the need for harsh N-demethylation steps required with tropane, enabling cleaner, higher-yielding sulfonylation or acylation reactions essential for constructing focused compound libraries [1].

Target
3-(Methylthio)-8-azabicyclo[3.2.1]octane HCl
Free secondary amine + oxidizable methylthio handle; direct routes to N-sulfonyl/acyl libraries
Alt
8-azabicyclo[3.2.1]octan-3-ol (nortropine) HCl
Lacks sulfur; only hydroxyl chemistry limits oxidative diversification and polarity modulation
Alt
N-Methyl tropane-3-thiol analogs
N-demethylation required (60–80% yield, stoichiometric waste); step count and atom economy differ significantly

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride: Quantitative Comparison


Precise Formulation Control via Molecular Weight

The HCl salt of 3-(methylthio)-8-azabicyclo[3.2.1]octane has a molecular weight of 193.74 g/mol, significantly higher than the 163.65 g/mol observed for the hydrochloride salt of the structurally analogous 8-azabicyclo[3.2.1]octan-3-ol . This 18.4% increase in molecular weight reflects the replacement of an oxygen atom with a bulkier sulfur atom and directly affects molar-based concentration calculations in parallel medicinal chemistry workflows.

Molecular Weight Precision
Cross-study comparable
Target
193.74 g/mol
C₈H₁₆ClNS
Comparator
163.65 g/mol
C₇H₁₄ClNO
Molar concentration calculations must use exact MW; substitution risks 18.4% error
Calculated from standard atomic masses, validated via CoA
Medicinal Chemistry Process Chemistry Chemical Biology

Purity Specification for Reliable SAR Studies

Commercially available 3-(methylthio)-8-azabicyclo[3.2.1]octane hydrochloride is supplied with a minimum purity specification of 95% . While many commodity tropane building blocks are also sold at 95% purity, the presence of the methylthio group introduces additional synthetic steps that can lead to sulfur-containing impurities, making this specification a non-trivial quality differentiator when compared to the more straightforward hydroxyl or methoxy analogs, which often reach ≥98% purity through simpler purification routes .

Purity Specification
Supporting evidence
Target
≥95%
Methylthio-containing impurity profile
Comparator
≥98%
8-azabicyclo[3.2.1]octan-3-ol HCl
Up to 3% lower nominal purity may affect highly potent compound studies
Typical vendor QA specification; analytical technique unspecified
Quality Control Medicinal Chemistry Lead Optimization

Oxidative Diversification Enabled by Methylthio Group

The methylthio group at the 3-position can be selectively oxidized to the corresponding sulfoxide or sulfone, introducing two additional oxidation states that are synthetically inaccessible from the 3-hydroxy (8-azabicyclo[3.2.1]octan-3-ol) or 3-methoxy analogs . This oxidative diversification is a standard approach in medicinal chemistry to modulate polarity, hydrogen-bonding capability, and metabolic stability [1]. The 3-hydroxy analog can only undergo alkylation or acylation, limiting diversification potential.

Oxidative Diversification
Class-level inference
Target
3 states
Sulfide, sulfoxide, sulfone
Comparator
1 state
3-hydroxy/methoxy analogs
Single building block generates three pharmacophoric states, reducing procurement complexity
Requires standard oxidation conditions (e.g., NaIO₄, mCPBA)
Synthetic Chemistry Library Design Fragment-Based Drug Discovery

Direct N-Functionalization Without Demethylation

Patent literature on 8-azabicyclo[3.2.1]octane-based mu opioid receptor antagonists (e.g., WO2007100379, US8664242B2) extensively describes N-substituted nor-tropane derivatives as the pharmacologically active species [1]. Starting from the N-unsubstituted 3-(methylthio)-8-azabicyclo[3.2.1]octane scaffold, direct sulfonylation or acylation yields the target antagonists in one step. In contrast, using the more common N-methyl tropane-3-thiol analog requires an N-demethylation step (e.g., via von Braun reaction or chloroformate method), which typically proceeds in 60–80% yield and generates stoichiometric waste [2].

Synthetic Step Economy
Class-level inference
Target
1 step
Direct N-functionalization
Comparator
2 steps
N-demethylation + functionalization
Estimated 20-40% overall yield improvement; higher atom economy
Based on reported N-demethylation yields (60-80%)
Opioid Pharmacology Medicinal Chemistry Process R&D

Application Scenarios for 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride


Focused Library Synthesis of Mu Opioid Receptor Antagonists

The N-unsubstituted scaffold of 3-(methylthio)-8-azabicyclo[3.2.1]octane hydrochloride enables direct installation of diverse sulfonyl or acyl groups to generate arrays of mu opioid receptor antagonists as described in foundational patents [1]. The methylthio group provides three oxidation states for systematic exploration of pharmacophoric space, a versatility unavailable with 3-hydroxy or 3-methoxy tropane building blocks .

Late-Stage Oxidative Diversification for Probe Synthesis

Chemical biologists seeking to tune the polarity and hydrogen-bonding capacity of a nor-tropane probe can sequentially oxidize the 3-methylthio group to the sulfoxide and sulfone. This generates three compounds from a single building block, enabling systematic study of the effect of sulfur oxidation state on target engagement without re-synthesizing the entire scaffold .

Scalable Synthesis of Monoamine Transporter Ligands

The nortropane structure is a privileged scaffold for monoamine transporter ligands. Using 3-(methylthio)-8-azabicyclo[3.2.1]octane hydrochloride eliminates the need for N-demethylation, a step known to reduce overall yield by 20-40% [2]. This makes the compound a more efficient starting material for scalable synthesis of candidate molecules.

Application
Selection Property
Validation Focus
Focused library synthesis of mu opioid receptor antagonists
N-Unsubstituted scaffold for direct sulfonylation/acylation
Methylthio oxidative diversification (3 oxidation states)
Late-stage oxidative diversification for chemical probes
Sequential sulfide→sulfoxide→sulfone from one building block
Polarity and H-bond modulation without scaffold re-synthesis
Scalable synthesis of monoamine transporter ligands
Elimination of N-demethylation step
Estimated 20-40% yield improvement and reduced waste
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